![molecular formula C17H16F2N4O4S B2914356 2-(3,5-difluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251693-45-4](/img/structure/B2914356.png)

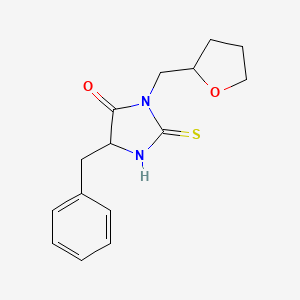

2-(3,5-difluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

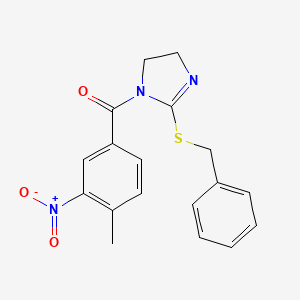

The synthesis of this compound involves a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process . Starting materials include 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines and 2-pyridyl trifluoromethanesulfonate . This method offers convenience due to readily available starting materials and can potentially be applied to the synthesis of leishmania CRK3 inhibitors .

Wissenschaftliche Forschungsanwendungen

Supramolecular Synthons and Crystal Engineering

The study of 1,2,4-Triazolo[1,5-a]pyridines, which are structurally related to the compound , reveals their potential in crystal engineering and pharmaceutical development. These compounds exhibit unique electronic and intermolecular interaction characteristics, significantly influenced by substituents at specific positions. Such properties are critical for understanding their crystal structures and forming diverse supramolecular synthons, beneficial for drug development and material science applications (Chai et al., 2019).

Antimicrobial Activities

Compounds structurally similar to "2-(3,5-difluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one" have been investigated for their antimicrobial properties. For instance, some 1,2,4-Triazole derivatives have shown good to moderate activities against various microorganisms, indicating the potential use of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Enzyme Inhibition for Disease Management

Research on benzenesulfonamides incorporating 1,3,5-triazine motifs, which share some similarities with the target compound, has shown significant enzyme inhibitory activities. These include acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibition, associated with Alzheimer's, Parkinson's, and pigmentation disorders. Such studies highlight the potential therapeutic applications of these compounds in treating neurodegenerative diseases and related conditions (Lolak et al., 2020).

Antioxidant Properties

Compounds like 2-phenoxy[3,2-e][1,2,4]triazolo[1,5-a]pyrimidines, similar in structure to the query compound, have demonstrated significant antioxidant activity. These activities were assessed using various assays, including DPPH, ABTS, and reducing power capacity assays, indicating their potential as antioxidant agents. Such properties are valuable in developing treatments for oxidative stress-related conditions (Abuelizz et al., 2020).

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds related to "this compound" are crucial for understanding their potential applications. Studies have focused on developing novel synthetic routes and characterizing these compounds using techniques such as X-ray diffraction, NMR, and IR spectroscopy. This research underpins the development of new materials and pharmaceuticals by elucidating the structural and electronic properties of these compounds (Gao et al., 2008).

Eigenschaften

IUPAC Name |

2-[(3,5-difluorophenyl)methyl]-6-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N4O4S/c18-13-7-12(8-14(19)9-13)10-23-17(24)22-11-15(1-2-16(22)20-23)28(25,26)21-3-5-27-6-4-21/h1-2,7-9,11H,3-6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHNNAARQBTLQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC(=C4)F)F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2914278.png)

![(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-[4-(trifluoromethyl)anilino]prop-2-en-1-one](/img/structure/B2914281.png)

![(R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2914289.png)

![(4-fluorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol](/img/structure/B2914290.png)

![1-(1,2,5-Thiadiazol-3-yl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine](/img/structure/B2914296.png)